molecular formula C10H17N3O6 B075400 Norophthalamic acid CAS No. 1116-21-8

Norophthalamic acid

Cat. No. B075400
CAS RN: 1116-21-8
M. Wt: 275.26 g/mol
InChI Key: RPVCUZZJCXVVDW-UHFFFAOYSA-N
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Description

Norophthalamic acid is a chemical compound that is gaining attention in the field of scientific research. This compound is a derivative of phthalic acid and is known for its unique properties that make it useful in various applications.

Scientific Research Applications

Neurochemistry Research

Norophthalamic acid is utilized in neurochemistry for the determination of neurotransmitters like serotonin and norepinephrine in the brain. A study by Maickel, Cox, Saillant, & Miller (1968) describes a method involving this compound to measure these neurotransmitters in rat brains.

Microbial Metabolism and Chemical Marker Analysis

In medical microbiology research, gas chromatography-mass spectrometry methods, which include this compound, are used for analyzing microbial metabolites and chemical markers. Larsson (1994) discussed this application, highlighting its potential in diagnostics and metabolic studies in complex environmental samples (Larsson, 1994).

Sonochemical Studies

Fang, Mark, & Sonntag (1996) explored the use of this compound in sonochemistry. The terephthalate dosimeter, using this compound, is a widely used tool in studying the effects of ultrasound on aqueous solutions, particularly in generating hydroxyl radicals (Fang, Mark, & Sonntag, 1996).

Plant Growth and Agricultural Studies

This compound is used in agronomy and plant biology. For instance, Ueda (1949) investigated the effects of growth-accelerating substances, including this compound derivatives, on paddy rice, demonstrating its significant impact on plant growth (Ueda, 1949).

Environmental Microbiology

In the context of environmental microbiology, Liu, Jacobson, & Luthy (1995) studied the biodegradation of naphthalene, a compound structurally related to this compound, emphasizing its relevance in microbial degradation processes (Liu, Jacobson, & Luthy, 1995).

Bioremediation

The role of this compound-related compounds in bioremediation was highlighted by Mohapatra & Phale (2021). They discussed the biodegradation of naphthalene and its derivatives, including the applications of microbial species capable of degrading these compounds, which has implications for environmental cleanup (Mohapatra & Phale, 2021).

properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVCUZZJCXVVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912236
Record name 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1116-21-8
Record name 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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